molecular formula C6H12ClNO4 B1301562 Dimethyl iminodiacetate hydrochloride CAS No. 39987-25-2

Dimethyl iminodiacetate hydrochloride

Cat. No.: B1301562
CAS No.: 39987-25-2
M. Wt: 197.62 g/mol
InChI Key: IIWYYIACSUPJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl iminodiacetate hydrochloride is a chemical compound with the molecular formula C6H12ClNO4. It is a white to off-white solid that is slightly soluble in DMSO and methanol . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Dimethyl iminodiacetate hydrochloride can be synthesized through the reaction of iminodiacetic acid dimethyl ester with hydrochloric acid. The reaction typically occurs under neutral or basic conditions and can be carried out at room temperature. The product is then purified through crystallization, washing, and drying .

Chemical Reactions Analysis

Dimethyl iminodiacetate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: It can be reduced to form different reduction products.

    Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .

Scientific Research Applications

Dimethyl iminodiacetate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dimethyl iminodiacetate hydrochloride involves its ability to form stable complexes with metal ions. This property makes it useful in various applications, such as metal ion chelation and catalysis. The molecular targets and pathways involved in its action depend on the specific application and the metal ions it interacts with .

Comparison with Similar Compounds

Dimethyl iminodiacetate hydrochloride is similar to other iminodiacetate derivatives, such as iminodiacetic acid and diethyl iminodiacetate. it has unique properties that make it suitable for specific applications. For example, its dimethyl ester form provides different solubility and reactivity compared to other derivatives .

Similar compounds include:

Properties

IUPAC Name

methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c1-10-5(8)3-7-4-6(9)11-2;/h7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWYYIACSUPJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369461
Record name Dimethyl 2,2'-azanediyldiacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39987-25-2
Record name 39987-25-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243632
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 2,2'-azanediyldiacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl Iminodiacetate Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl iminodiacetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl iminodiacetate hydrochloride
Reactant of Route 3
Dimethyl iminodiacetate hydrochloride
Reactant of Route 4
Reactant of Route 4
Dimethyl iminodiacetate hydrochloride
Reactant of Route 5
Reactant of Route 5
Dimethyl iminodiacetate hydrochloride
Reactant of Route 6
Reactant of Route 6
Dimethyl iminodiacetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.